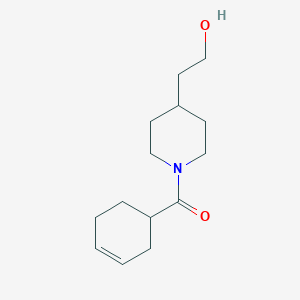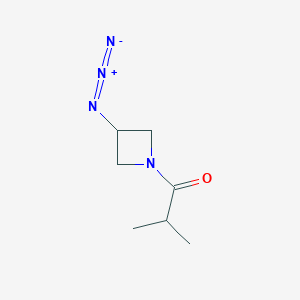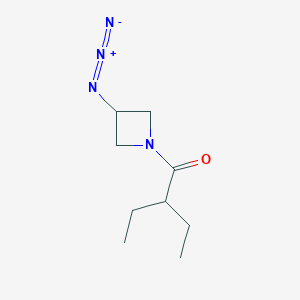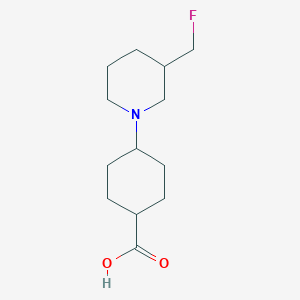
4-(3-(Fluoromethyl)piperidin-1-yl)cyclohexane-1-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Chemical Reactions Analysis
Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include reactions such as hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
Nucleophilic Aromatic Substitution Reactions
The reactivity of piperidine derivatives in nucleophilic aromatic substitution reactions offers insights into designing novel synthetic routes for compounds containing the piperidine moiety. Studies show that piperidine reacts with nitro-aromatic compounds to yield products through addition-elimination mechanisms, suggesting a route for synthesizing aromatic compounds with potential applications in drug development and material science (Pietra & Vitali, 1972).
Selective Catalytic Oxidation of Cyclohexene
Research on the selective catalytic oxidation of cyclohexene highlights the importance of controlling reaction conditions to obtain specific products. This has implications for efficiently synthesizing cyclohexane-1-carboxylic acid derivatives, providing a basis for the development of novel catalysts and reaction conditions that could enhance the selectivity and yield of desired products (Cao et al., 2018).
Material Science
Polyfluoroalkyl Chemicals
The synthesis and application of fluorinated compounds, including those related to "4-(3-(Fluoromethyl)piperidin-1-yl)cyclohexane-1-carboxylic acid," have been studied for their use in various industrial applications. The transition to safer fluorinated alternatives highlights the ongoing research into environmentally benign materials with improved performance characteristics (Wang et al., 2013).
Drug Development
Antimycobacterial Activity of Piperazine Analogs
The study of piperazine and its analogs, including their structure-activity relationships, provides valuable information for the development of new antimicrobial agents. This research is particularly relevant for designing compounds with enhanced activity against Mycobacterium tuberculosis, indicating the potential for developing new therapeutics based on modifications of the piperidine and cyclohexane moieties (Girase et al., 2020).
Propiedades
IUPAC Name |
4-[3-(fluoromethyl)piperidin-1-yl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO2/c14-8-10-2-1-7-15(9-10)12-5-3-11(4-6-12)13(16)17/h10-12H,1-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXCFITVECUFKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCC(CC2)C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(Fluoromethyl)piperidin-1-yl)cyclohexane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



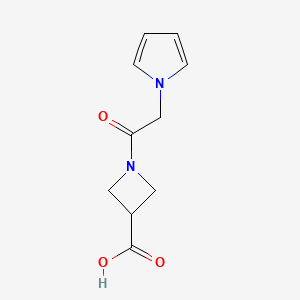
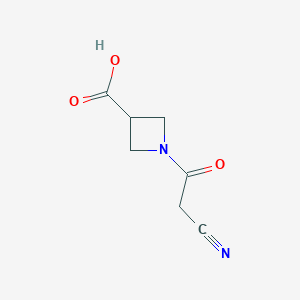
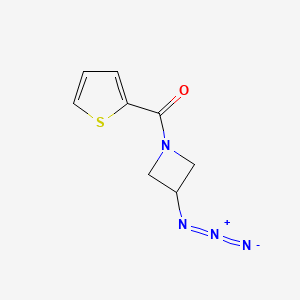
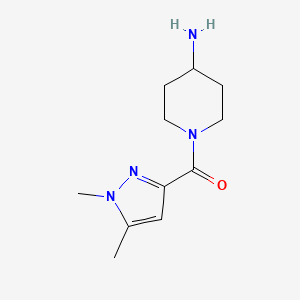

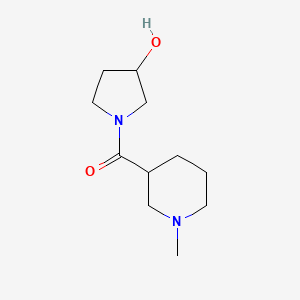

![1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B1476348.png)
